molecular formula C7H12O4S B13276219 3-(2-Hydroxyethyl)tetrahydrothiophene-3-carbaldehyde 1,1-dioxide

3-(2-Hydroxyethyl)tetrahydrothiophene-3-carbaldehyde 1,1-dioxide

Cat. No.: B13276219
M. Wt: 192.24 g/mol
InChI Key: UPWHPMDKMDYZEV-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde is a unique organic compound characterized by its thiolane ring structure with a hydroxyethyl group and a carbaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde typically involves the reaction of thiolane derivatives with hydroxyethyl and carbaldehyde groups under controlled conditions. One common method includes the use of diethanolamine and carbon dioxide in the presence of a heterogeneous catalyst such as K–La–MgO . The reaction is carried out at elevated temperatures (around 150°C) and pressures (2.0 MPa CO2) to achieve high conversion rates and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized catalysts to ensure efficiency and cost-effectiveness. The use of green chemistry principles, such as avoiding toxic reagents and minimizing waste, is also emphasized in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted thiolane derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl and carbaldehyde groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . This compound may also participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H12O4S

Molecular Weight

192.24 g/mol

IUPAC Name

3-(2-hydroxyethyl)-1,1-dioxothiolane-3-carbaldehyde

InChI

InChI=1S/C7H12O4S/c8-3-1-7(5-9)2-4-12(10,11)6-7/h5,8H,1-4,6H2

InChI Key

UPWHPMDKMDYZEV-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1(CCO)C=O

Origin of Product

United States

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